

In-Depth Technical Guide: Spectrum of Activity of Antibacterial Agent 167

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Compound of Interest

Compound Name: Antibacterial agent 167

Cat. No.: B15138722

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Introduction

Antibacterial agent 167, also identified as compound 13, is a novel synthetic molecule belonging to the monothiocarbamate class of compounds. It has emerged as a potential therapeutic agent due to its inhibitory activity against pathogenic bacterial carbonic anhydrases. This document provides a comprehensive overview of the spectrum of activity of **Antibacterial Agent 167**, its mechanism of action, and the experimental protocols used for its evaluation. The data presented is compiled from peer-reviewed scientific literature to aid researchers and drug development professionals in understanding the potential of this antibacterial agent.

Spectrum of Activity

The antibacterial activity of Agent 167 has been primarily evaluated against clinically relevant strains of *Neisseria gonorrhoeae*, the causative agent of gonorrhea, and vancomycin-resistant *Enterococcus* (VRE). The quantitative measure of its in vitro activity is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC values of **Antibacterial Agent 167** were determined against a panel of five multidrug-resistant clinical isolates of *Neisseria gonorrhoeae* and were compared to a standard antibiotic, ceftriaxone. The results indicate that Agent 167 exhibits modest activity against *N. gonorrhoeae* strains, with MIC values ranging from 16 to 64 µg/mL.[1][2][3] In contrast, the agent was found to be inactive against the tested vancomycin-resistant *Enterococcus* strains, with MIC values greater than 64 µg/mL.[1][2][3]

Bacterial Strain	Antibacterial Agent 167 MIC (µg/mL)	Ceftriaxone MIC (µg/mL)
<i>Neisseria gonorrhoeae</i> WHO F	16	0.03
<i>Neisseria gonorrhoeae</i> WHO G	32	0.03
<i>Neisseria gonorrhoeae</i> WHO K	64	0.015
<i>Neisseria gonorrhoeae</i> WHO L	32	0.015
<i>Neisseria gonorrhoeae</i> WHO M	16	0.008
Vancomycin-Resistant <i>Enterococcus</i> (VRE)	>64	Not Applicable

Mechanism of Action

Antibacterial Agent 167 functions by inhibiting bacterial carbonic anhydrases (CAs).[1][2][3] These are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for various metabolic processes within bacteria, including pH homeostasis, biosynthetic pathways (e.g., synthesis of amino acids, fatty acids, and nucleic acids), and providing essential precursors for metabolism. By inhibiting carbonic anhydrase, Agent 167 disrupts these vital functions, leading to the suppression of bacterial growth.

Mechanism of Action of Antibacterial Agent 167

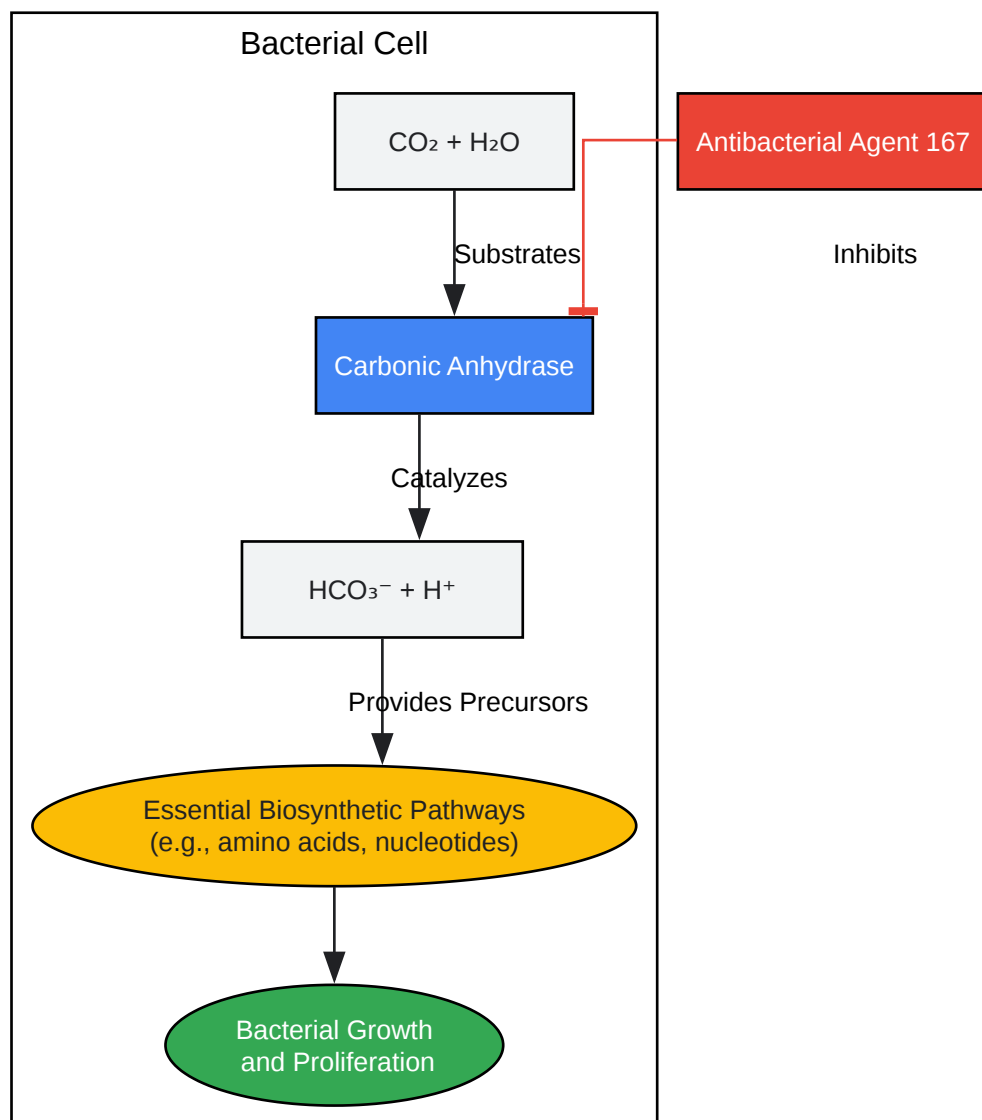
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Figure 1: Inhibition of bacterial carbonic anhydrase by Agent 167 disrupts essential metabolic pathways.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) of **Antibacterial Agent 167** was determined using the broth microdilution method. The following protocol is a detailed description of the methodology employed in the cited research.

Broth Microdilution MIC Assay for *Neisseria gonorrhoeae*

- Bacterial Strains and Culture Conditions:
 - Clinically isolated, multidrug-resistant strains of *Neisseria gonorrhoeae* were used.
 - Bacteria were grown on GCB agar base supplemented with 1% IsoVitalEx and 1% Kellogg's supplement at 37°C in a 5% CO₂ atmosphere.
- Preparation of Inoculum:
 - A bacterial suspension was prepared in Mueller-Hinton broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1×10^8 CFU/mL.
 - This suspension was further diluted to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- Preparation of Antibacterial Agent Dilutions:
 - A stock solution of **Antibacterial Agent 167** was prepared in dimethyl sulfoxide (DMSO).
 - Serial two-fold dilutions of the agent were prepared in MHB in a 96-well microtiter plate to achieve the desired final concentrations (e.g., ranging from 128 µg/mL to 0.25 µg/mL).
- Inoculation and Incubation:
 - Each well of the microtiter plate containing the diluted antibacterial agent was inoculated with the prepared bacterial suspension.
 - Control wells were included: a positive control (bacteria in broth without the agent) and a negative control (broth only).

- The plates were incubated at 37°C for 18-24 hours in a 5% CO₂ atmosphere.
- Determination of MIC:
 - Following incubation, the MIC was determined as the lowest concentration of **Antibacterial Agent 167** at which there was no visible growth of bacteria.

Experimental Workflow for MIC Determination

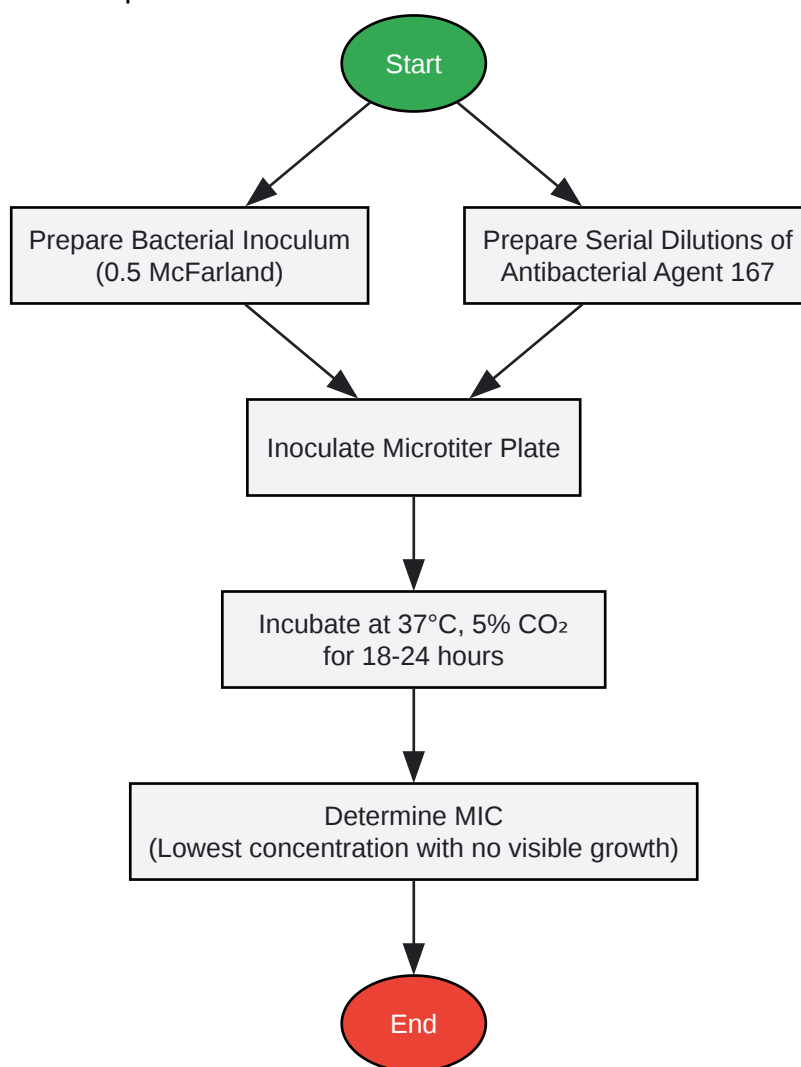
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Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **Antibacterial Agent 167**.

Conclusion

Antibacterial Agent 167 demonstrates a targeted spectrum of activity, with modest efficacy against multidrug-resistant strains of *Neisseria gonorrhoeae*. Its mechanism of action, the inhibition of the essential bacterial enzyme carbonic anhydrase, represents a potentially novel approach to antibacterial therapy. Further research is warranted to explore the therapeutic potential of this compound, including optimization of its activity, evaluation against a broader range of pathogenic bacteria, and in vivo efficacy studies. The detailed data and protocols presented in this guide provide a foundational resource for scientists and researchers engaged in the discovery and development of new antibacterial agents.

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